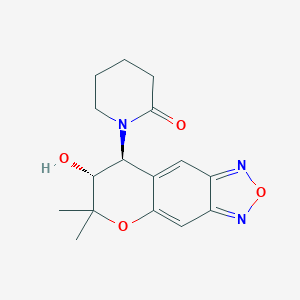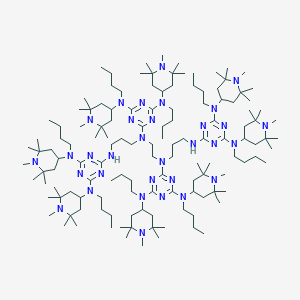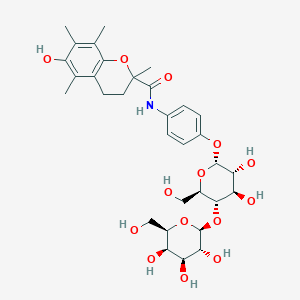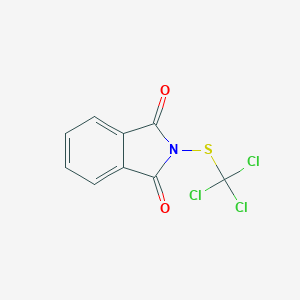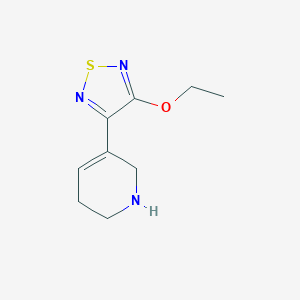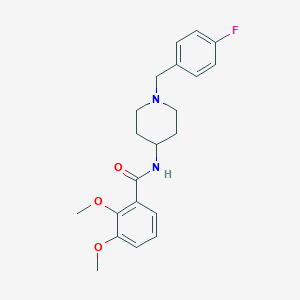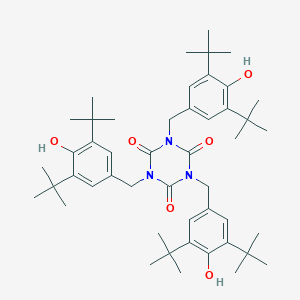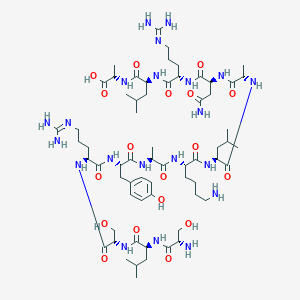
Titanium alloy, Ti,Ta (TiTa30)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium alloy, Ti,Ta (TiTa30) is a composite material that is widely used in various applications due to its unique properties. It is a combination of titanium and tantalum, which makes it highly durable, corrosion-resistant, and biocompatible. The alloy has been extensively studied and researched in the scientific community, and its properties have been utilized in various fields such as aerospace, medical, and engineering.
Mecanismo De Acción
The mechanism of action of Titanium alloy, Ti,Ta (TiTa30) alloy is based on its unique properties. The alloy's high strength-to-weight ratio makes it ideal for use in applications where weight reduction is critical. The alloy's biocompatibility and corrosion resistance make it an ideal material for use in medical implants. The alloy's unique properties also make it suitable for use in dental implants and other surgical instruments.
Efectos Bioquímicos Y Fisiológicos
Titanium alloy, Ti,Ta (TiTa30) alloy has been extensively studied for its biochemical and physiological effects. The alloy has been found to be biocompatible, meaning that it does not cause any adverse reactions when implanted in the human body. The alloy's corrosion resistance also ensures that it does not react with body fluids, which can cause adverse reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Titanium alloy, Ti,Ta (TiTa30) alloy has several advantages when used in lab experiments. The alloy's high strength-to-weight ratio makes it ideal for use in experiments that require high mechanical strength. The alloy's corrosion resistance also ensures that it does not react with chemicals used in experiments, which can cause adverse reactions.
However, the alloy's high cost and difficulty in processing can limit its use in lab experiments. The alloy's unique properties also require specialized equipment and expertise, which can be a challenge for researchers.
Direcciones Futuras
There are several future directions for the research and development of Titanium alloy, Ti,Ta (TiTa30) alloy. One area of research is the development of new synthesis methods that can improve the alloy's properties. Another area of research is the development of new applications for the alloy, such as in the energy sector.
Conclusion
In conclusion, Titanium alloy, Ti,Ta (TiTa30) alloy is a unique composite material that has several applications in various fields. The alloy's unique properties, such as high strength-to-weight ratio, biocompatibility, and corrosion resistance, make it ideal for use in aerospace, medical, and engineering applications. The alloy has been extensively studied and researched in the scientific community, and its properties have been utilized in various fields. Further research and development of the alloy can lead to the discovery of new applications and improved properties.
Métodos De Síntesis
The synthesis of Titanium alloy, Ti,Ta (TiTa30) alloy involves the melting of both titanium and tantalum in a vacuum furnace. The alloy is then cast into various shapes and sizes, depending on the intended application. The process of synthesis is crucial in determining the final properties of the alloy, such as its mechanical strength, ductility, and corrosion resistance.
Aplicaciones Científicas De Investigación
Titanium alloy, Ti,Ta (TiTa30) alloy has been extensively studied in the scientific community due to its unique properties. In the aerospace industry, the alloy is used in the manufacture of aircraft components such as landing gear, engine parts, and structural components. The alloy's high strength-to-weight ratio makes it ideal for use in the aerospace industry, where weight reduction is critical.
In the medical field, Titanium alloy, Ti,Ta (TiTa30) alloy is used in the manufacture of orthopedic implants such as hip and knee replacements. The alloy's biocompatibility and corrosion resistance make it an ideal material for use in medical implants. The alloy's unique properties also make it suitable for use in dental implants and other surgical instruments.
Propiedades
Número CAS |
136245-97-1 |
|---|---|
Nombre del producto |
Titanium alloy, Ti,Ta (TiTa30) |
Fórmula molecular |
Ta3Ti7 |
Peso molecular |
877.91 g/mol |
Nombre IUPAC |
tantalum;titanium |
InChI |
InChI=1S/3Ta.7Ti |
Clave InChI |
NAWOSTKISNSQHP-UHFFFAOYSA-N |
SMILES |
[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ta].[Ta].[Ta] |
SMILES canónico |
[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ta].[Ta].[Ta] |
Otros números CAS |
136245-97-1 |
Sinónimos |
TiTa30 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



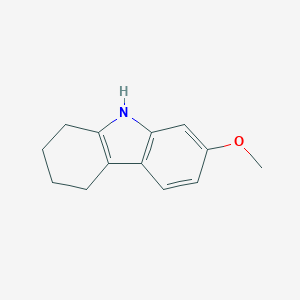
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
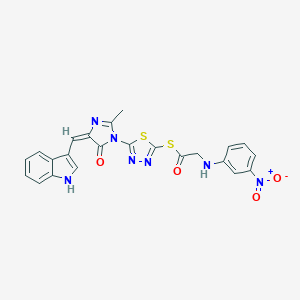
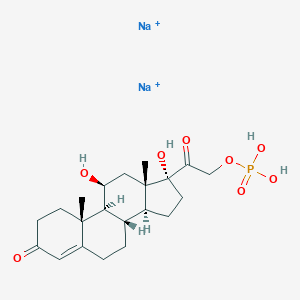

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
